molecular formula C30H26N2 B14661193 1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine CAS No. 49570-21-0

1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine

Cat. No.: B14661193
CAS No.: 49570-21-0
M. Wt: 414.5 g/mol
InChI Key: RNSLPMJGGDPSLN-UHFFFAOYSA-N
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Description

1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine is a chemical compound known for its unique structure and properties It belongs to the class of dihydropyrazines, which are characterized by a pyrazine ring with two hydrogen atoms

Preparation Methods

The synthesis of 1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine typically involves the condensation of N-phenacylarylamine with an arylamine. The reaction is carried out under phase-transfer catalysis conditions using phenacyl bromide . The process results in the formation of a thermally stable 1,4-diaryl-3,5-diphenyl-1,4-dihydropyrazine in moderate yield. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine exerts its effects involves interactions with specific molecular targets. It forms donor-acceptor complexes, which are stabilized by the rate of consumption of the compound . These interactions can influence various biochemical pathways, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

1,4-Dibenzyl-2,6-diphenyl-1,4-dihydropyrazine can be compared with other dihydropyrazines and dihydropyridines:

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for various applications.

Properties

CAS No.

49570-21-0

Molecular Formula

C30H26N2

Molecular Weight

414.5 g/mol

IUPAC Name

1,4-dibenzyl-2,6-diphenylpyrazine

InChI

InChI=1S/C30H26N2/c1-5-13-25(14-6-1)21-31-23-29(27-17-9-3-10-18-27)32(22-26-15-7-2-8-16-26)30(24-31)28-19-11-4-12-20-28/h1-20,23-24H,21-22H2

InChI Key

RNSLPMJGGDPSLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N(C(=C2)C3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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